molecular formula C26H28FN3O11P2 B1192440 BV600022

BV600022

货号: B1192440
分子量: 639.4659
InChI 键: KWBYIXPNFABCJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BV600022 is an osteoadsorptive bisphosphonate-ciprofloxacin conjugate. In vitro antimicrobial susceptibility testing of this compound against common osteomyelitis pathogens revealed an effective bactericidal profile and sustained release of the parent antibiotic over time. Efficacy and safety were demonstrated in an animal model of periprosthetic osteomyelitis, where a single dose of 10 mg/kg (15.6 µmol/kg) this compound reduced the bacterial load by 99% and demonstrated nearly an order of magnitude greater activity than the parent antibiotic ciprofloxacin (30 mg/kg, 90.6 µmol/kg) given in multiple doses.

科学研究应用

  1. 神经系统肿瘤中的BRAF V600E突变:

    • BRAF V600E突变已在神经系统特定肿瘤中发现高频率,如多形性黄色星形细胞瘤、神经胶质瘤和脑外小脑毛细胞星形细胞瘤。该突变作为这些罕见肿瘤实体的宝贵诊断标志物 (Schindler et al., 2011).
  2. 科学研究中的碳同素异形体:

    • 合成碳同素异形体,包括富勒烯、纳米管和石墨烯,具有重要的科学和技术意义。它们的独特性质具有广泛的应用,尤其是在材料科学和纳米技术领域 (Hirsch, 2010).
  3. B-RAFV600E黑色素瘤细胞和耐药性:

    • 对B-RAFV600E黑色素瘤细胞的研究表明,对B-RAF抑制剂的长期反应可能涉及独立于传统RAF/MEK/ERK途径的机制。这突出了耐药性的复杂性,并提出了替代的治疗方法 (Jiang et al., 2010).
  4. 致癌B-Raf激酶的选择性抑制剂:

    • 靶向B-RafV600E激酶的选择性抑制剂PLX4720的发现显示出显着的抗黑色素瘤活性。这突出了靶向治疗在癌症治疗中的潜力 (Tsai et al., 2008).
  5. B-RafV600E抑制剂的基于片段的药物设计:

    • 基于片段的药物设计策略已导致新型B-RafV600E抑制剂的产生,在癌症治疗中显示出潜力,尤其是对于B-Raf突变型癌症 (Wang et al., 2017).
  6. B-RafV600E突变和结直肠癌细胞特征:

    • 靶向结直肠癌细胞中的B-RafV600E突变会显着影响存活、增殖和对治疗剂的敏感性。这对个性化癌症治疗具有影响 (Hirschi et al., 2014).

属性

分子式

C26H28FN3O11P2

分子量

639.4659

IUPAC 名称

1-cyclopropyl-7-(4-((4-(2,2-diphosphonoethyl)phenoxy)carbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

InChI

InChI=1S/C26H28FN3O11P2/c27-20-12-18-21(30(16-3-4-16)14-19(24(18)31)25(32)33)13-22(20)28-7-9-29(10-8-28)26(34)41-17-5-1-15(2-6-17)11-23(42(35,36)37)43(38,39)40/h1-2,5-6,12-14,16,23H,3-4,7-11H2,(H,32,33)(H2,35,36,37)(H2,38,39,40)

InChI 键

KWBYIXPNFABCJK-UHFFFAOYSA-N

SMILES

O=C(N1CCN(C2=CC(N(C3CC3)C=C(C(O)=O)C4=O)=C4C=C2F)CC1)OC5=CC=C(CC(P(O)(O)=O)P(O)(O)=O)C=C5

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BV600022;  BV-600022;  BV 600022.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BV600022
Reactant of Route 2
Reactant of Route 2
BV600022
Reactant of Route 3
Reactant of Route 3
BV600022
Reactant of Route 4
BV600022
Reactant of Route 5
BV600022
Reactant of Route 6
BV600022

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。